Variabilin
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Overview
Description
Variabilin is a marine-derived furanosesterterpene compound isolated from sponges of the family Irciniidae. It is known for its potent biological activities, including anti-inflammatory and anticancer properties. This compound has been identified as a dual inhibitor of human secretory and cytosolic phospholipase A2, making it a significant compound in pharmacological research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Variabilin is primarily isolated from marine sponges, particularly from the genus Ircinia. The extraction process involves solvent extraction followed by chromatographic purification. The structural assignment of this compound is established using standard 1D and 2D nuclear magnetic resonance (NMR) experiments .
Industrial Production Methods
Currently, there are no large-scale industrial production methods for this compound due to its complex structure and the challenges associated with its synthesis. Most of the available this compound is obtained through extraction from natural sources.
Chemical Reactions Analysis
Types of Reactions
Variabilin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing agents: Common oxidizing agents used include hydrogen peroxide and potassium permanganate.
Reducing agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution reagents: Halogens and other nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides or hydroxylated derivatives.
Scientific Research Applications
Variabilin has a wide range of scientific research applications:
Chemistry: Used as a chemotaxonomic marker for the family Irciniidae.
Biology: Studied for its role in inhibiting phospholipase A2 activities.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Mechanism of Action
Variabilin exerts its effects primarily by inhibiting phospholipase A2 activities. It controls eicosanoid production in vitro and in vivo, inhibits neutrophil degranulation and superoxide generation, and shows anti-inflammatory activity after topical or oral administration . The molecular targets include human secretory and cytosolic phospholipase A2, and it interferes with the production of leukotriene B4 by human neutrophils .
Comparison with Similar Compounds
Similar Compounds
Ceramide: Both variabilin and ceramide exhibit anticancer activity against breast cancer cell lines.
Morelloflavone: Another inhibitor of human secretory phospholipase A2 with anti-inflammatory activity.
Uniqueness
This compound is unique due to its dual inhibitory action on both secretory and cytosolic phospholipase A2, which is not commonly observed in other similar compounds. This dual inhibition makes it a valuable compound for therapeutic research, particularly in the development of anti-inflammatory and anticancer drugs .
Biological Activity
Variabilin, a natural product derived from marine organisms, particularly sponges of the genus Ircinia and Sarcotragus, has garnered attention due to its diverse biological activities, particularly in the context of cancer treatment and potential therapeutic applications. This article explores the biological activity of this compound, highlighting its cytotoxic effects, mechanisms of action, and encapsulation strategies that enhance its stability and efficacy.
Chemical Structure and Properties
This compound is characterized by a spirotetronate structure, which contributes to its unique biological properties. Its chemical formula includes a complex arrangement that allows for interactions with various biological targets. The structural elucidation has been achieved through techniques such as 1D and 2D NMR spectroscopy, confirming its identity and stability under specific conditions .
Anti-Cancer Effects
This compound exhibits moderate anti-cancer activity against several solid tumor cell lines. Research indicates that this compound induces apoptosis in cancer cells, although it shows a general lack of selectivity among different cancer types. The following table summarizes the cytotoxic activity of this compound against various cell lines:
Cell Line | IC50 (μM) | Apoptosis Induction (%) |
---|---|---|
PC-3 (Prostate) | 87.74 (this compound) 8.94 (Var-SLN) | 59% (Var-SLN) 29% (this compound) |
MCF-7 (Breast) | 34.8 (this compound) 38.1 (Var-SLN) | 48% (Var-SLN) 29% (this compound) |
HT-29 (Colon) | >100 | 47% (Var-SLN) 38% (this compound) |
MCF-12A (Normal Breast) | >100 | N/A |
The data indicates that encapsulation of this compound into solid lipid nanoparticles (SLNs) significantly enhances its stability and cytotoxic activity. For instance, the IC50 value for the prostate cancer cell line PC-3 decreased from 87.74 μM to 8.94 μM when this compound was encapsulated in SLNs .
The mechanism by which this compound induces apoptosis involves several pathways:
- Mitochondrial Pathway : this compound triggers mitochondrial dysfunction, leading to the release of cytochrome c and subsequent activation of caspases.
- Cell Cycle Arrest : this compound has been shown to affect cell cycle progression, causing G2/M phase arrest in certain cancer cell lines.
- Reactive Oxygen Species (ROS) : The compound increases ROS production, which contributes to oxidative stress and apoptosis in cancer cells .
Encapsulation in Solid Lipid Nanoparticles
Encapsulation of this compound in SLNs has emerged as a promising strategy to enhance its therapeutic potential. This approach not only improves the stability of this compound but also facilitates targeted delivery to tumor sites. Key findings include:
- Increased Stability : this compound's stability is markedly improved when encapsulated in SLNs, as evidenced by NMR studies showing consistent spectral profiles over time .
- Enhanced Cytotoxicity : The SLN formulation demonstrates significantly lower IC50 values compared to free this compound, indicating enhanced cytotoxic effects against specific cancer cell lines.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Cytotoxicity Study : A study evaluated the cytotoxic effects of this compound on three solid tumor cell lines—PC-3, MCF-7, and HT-29—demonstrating its potential as an anti-cancer agent through apoptosis induction .
- Encapsulation Study : Research on SLNs revealed that encapsulating this compound improved both its stability and anti-cancer efficacy, making it a viable candidate for further drug development .
- Neurogenic Effects : Other studies have suggested that this compound promotes differentiation in neural stem cells, indicating potential applications beyond oncology .
Properties
IUPAC Name |
(5Z)-5-[(6E,10E)-13-(furan-3-yl)-2,6,10-trimethyltrideca-6,10-dienylidene]-4-hydroxy-3-methylfuran-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34O4/c1-18(8-5-9-19(2)11-7-13-22-14-15-28-17-22)10-6-12-20(3)16-23-24(26)21(4)25(27)29-23/h8,11,14-17,20,26H,5-7,9-10,12-13H2,1-4H3/b18-8+,19-11+,23-16- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPVSJNGZYYDDMU-FECKPXKMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(C)CCCC(=CCCC(=CCCC2=COC=C2)C)C)OC1=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(/C(=C/C(C)CCC/C(=C/CC/C(=C/CCC2=COC=C2)/C)/C)/OC1=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51847-87-1 |
Source
|
Record name | Variabilin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227263 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.